Thiophene Regioisomeric Positioning Drives Differential Target Binding Affinity
The 4-carbamoyl regioisomer (CAS 2097936-87-1) is hypothesized to exhibit altered hydrogen-bond geometry relative to the 3-carbamoyl analog (CAS 848179-97-5) due to the para-like relationship between the carbamoyl and the amide linker. Direct comparative binding data are unavailable for CAS 2097936-87-1. However, the structurally related tetrahydrobenzothiophene analog BDBM80045, which shares the 5-nitrofuran-2-carboxamide core, displays an IC₅₀ of 66.6 μM against E. coli β-galactosidase [1]. The regioisomeric shift in CAS 2097936-87-1 is predicted to alter the distance between the nitro group and the carbamoyl moiety, potentially affecting bioreductive activation and enzyme inhibition profiles. Quantification requires experimental determination.
| Evidence Dimension | In vitro enzyme inhibition (β-galactosidase, E. coli) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | BDBM80045 (3-carbamoyl-tetrahydrobenzothiophene analog): IC₅₀ = 66.6 μM |
| Quantified Difference | Unable to calculate due to missing target data; structural similarity suggests potential activity in high-micromolar range |
| Conditions | BindingDB assay: E. coli β-galactosidase, IC₅₀ determined by dose–response (8/3/2011, Sanford-Burnham Center for Chemical Genomics) |
Why This Matters
The regioisomeric position of the carbamoyl group on the thiophene influences hydrogen-bond donor/acceptor geometry, which directly impacts target binding; procurement must specify the 4-carbamoyl isomer to ensure SAR consistency.
- [1] BindingDB: BDBM80045, 5-Nitro-furan-2-carboxylic acid (3-carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-amide. IC₅₀ = 6.66E+4 nM against E. coli β-galactosidase. View Source
